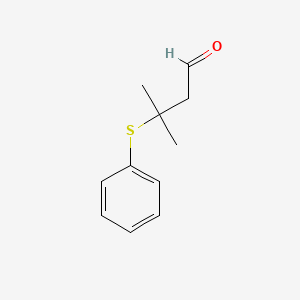

3-Methyl-3-(phenylthio)butanal

Description

Contextualization within Thioether-Functionalized Aldehyde Chemistry

Thioether-functionalized aldehydes, such as 3-Methyl-3-(phenylthio)butanal, are a class of bifunctional molecules that serve as valuable synthetic intermediates. The presence of both a reactive aldehyde group and a sulfur-containing thioether moiety allows for a diverse range of subsequent chemical transformations.

The aldehyde group is a versatile handle for forming new carbon-carbon bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. It can also be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to a host of other compound classes.

The thioether group (C-S-C) is also synthetically useful. It can be oxidized to form sulfoxides and sulfones, which are important functional groups in their own right, often used to modulate the electronic and steric properties of molecules in medicinal chemistry and materials science. nist.gov Furthermore, the carbon-sulfur bond itself can be a site of reactivity, participating in various coupling reactions or acting as a directing group in certain transformations. nih.gov

The synthesis of these β-thioaldehydes is predominantly achieved via the Thia-Michael addition, a powerful and atom-economical method for C-S bond formation. keyorganics.net This reaction joins a sulfur nucleophile to an α,β-unsaturated carbonyl compound, creating the characteristic 1,3-relationship between the sulfur atom and the carbonyl group. keyorganics.netchemicalbook.com The stereochemistry of these additions can often be controlled, leading to chiral products with high diastereoselectivity, which is of significant interest in asymmetric synthesis. spectrabase.comsemanticscholar.org

Table 3: Expected Spectroscopic Characteristics of this compound Specific experimental spectra for this compound are not readily available in the reviewed literature. The characteristics below are based on typical values for the constituent functional groups and data from analogous structures. semanticscholar.org

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO): A triplet around δ 9.7-9.8 ppm. - Aromatic protons (C₆H₅): Multiplets in the region of δ 7.2-7.5 ppm. - Methylene (B1212753) protons (CH₂): A multiplet adjacent to the carbonyl group, likely around δ 2.6-2.8 ppm. - Gem-dimethyl protons (C(CH₃)₂): A singlet for the two methyl groups around δ 1.3-1.4 ppm. |

| ¹³C NMR | - Aldehyde carbon (CHO): A signal around δ 200 ppm. - Aromatic carbons (C₆H₅): Multiple signals in the δ 127-135 ppm range. - Quaternary carbon (C-S): A signal in the aliphatic region. - Methylene carbon (CH₂): A signal around δ 50 ppm. - Methyl carbons (CH₃): Signals in the aliphatic region. |

| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp absorption band around 1725 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-S stretch: A weak absorption in the fingerprint region. - Aromatic C-H and C=C stretches: Bands characteristic of a substituted benzene (B151609) ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 194. |

Significance of Sulfur-Containing Organic Compounds in Contemporary Chemical Research

Sulfur-containing compounds, or organosulfur compounds, are integral to many areas of chemical and medicinal science. keyorganics.net Their importance stems from their prevalence in nature and their unique chemical properties that make them valuable components of synthetic molecules. semanticscholar.org

Two of the twenty common amino acids, cysteine and methionine, contain sulfur, highlighting the element's fundamental role in biology. nist.gov In proteins, disulfide bonds (S-S) formed from cysteine residues are crucial for stabilizing tertiary and quaternary structures. keyorganics.net Beyond proteins, numerous bioactive natural products and pharmaceuticals contain sulfur. keyorganics.net Thioethers, for instance, are found in molecules used to treat a range of diseases. keyorganics.net

In organic synthesis, sulfur-containing functional groups are exceptionally versatile. They serve as key intermediates, precursors, and catalysts. nist.gov The ability of sulfur to exist in various oxidation states (from -2 in thioethers to +6 in sulfones) allows for fine-tuning of a molecule's properties. nist.gov This versatility makes organosulfur compounds central to the development of new drugs, agricultural chemicals, and advanced materials. nist.govsemanticscholar.org The formation of carbon-sulfur bonds is, therefore, a critical area of research, with methods like the Thia-Michael addition being continuously refined for greater efficiency and environmental compatibility. keyorganics.net

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylsulfanylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-11(2,8-9-12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKHOYRKCMHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=O)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451695 | |

| Record name | Butanal, 3-methyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111427-84-0 | |

| Record name | Butanal, 3-methyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 3 Phenylthio Butanal and Analogues

Precursor-Based Synthetic Routes

The construction of 3-Methyl-3-(phenylthio)butanal can be approached by first synthesizing a key precursor that already contains either the phenylthio group or a protected aldehyde functionality, followed by subsequent transformations.

Synthesis from α-Siloxy Phenyl Sulfide Precursors

A plausible synthetic route involves the use of α-siloxy phenyl sulfides as advanced precursors. These compounds contain a silyl-protected hydroxyl group and a phenylthio group on the same carbon atom. This strategy places the core components of the target molecule in proximity early in the synthesis.

The general approach would involve the generation of an α-siloxy phenyl sulfide, which can then be elaborated and deprotected to reveal the aldehyde. One potential pathway could start with an appropriate ketone, which is converted into an α,β-epoxy sulfide. figshare.com Ring-opening of this epoxide, followed by silylation and subsequent rearrangement/hydrolysis, could yield the target aldehyde.

A more direct, albeit theoretical, pathway for a related structure involves the conversion of an aldehyde to an α-siloxy-Weinreb amide, which are stable intermediates that can be selectively reacted to produce ketones or, with reduction, aldehydes. nih.gov Adapting this, an α-phenylthio aldehyde could potentially be protected as an α-siloxy derivative, which is then unmasked in a final step to yield the target butanal. The stability of the silyl (B83357) ether allows for other chemical manipulations on the molecule before its conversion to the final aldehyde.

Strategies for Butanal Carbon Skeleton Construction

Key Structural Features of 3-Methylbutanal (B7770604):

Parent Chain: Butane vedantu.com

Primary Functional Group: Aldehyde (-al) at position C1 vedantu.com

Substituent: Methyl group at position C3 vedantu.com

Several classic organic reactions can be employed to construct this skeleton:

Aldol (B89426) Condensation: The reaction between acetone (B3395972) and acetaldehyde, followed by dehydration and selective reduction of the double bond, can yield the 3-methylbutanal skeleton.

Grignard Reaction: The addition of an isopropyl Grignard reagent (isopropylmagnesium bromide) to an appropriate three-carbon electrophile like acrolein, followed by oxidation, can furnish the desired carbon framework.

Hydroformylation: The hydroformylation (oxo process) of isobutylene (B52900) (2-methylpropene) would directly introduce the aldehyde group and produce 3-methylbutanal.

These methods provide versatile entry points to the carbon skeleton, onto which the phenylthio group can be introduced subsequently.

Carbon-Sulfur Bond Formation Strategies

The formation of the C-S bond is a pivotal step in the synthesis of this compound. This can be achieved through several methods, most notably via conjugate addition reactions.

Michael Addition Reactions for Phenylthio Group Introduction

The most direct and widely applicable method for synthesizing β-thioethers is the thia-Michael addition. srce.hr This reaction involves the conjugate addition of a sulfur nucleophile, in this case, thiophenol, to an α,β-unsaturated carbonyl compound. srce.hr For the synthesis of this compound, the ideal Michael acceptor would be 3-methyl-2-butenal (B57294).

The reaction proceeds by the addition of the thiolate anion to the β-carbon of the unsaturated aldehyde. rsc.org This process is often catalyzed by a base, which serves to deprotonate the thiol, increasing its nucleophilicity. srce.hr Various catalysts can be employed to facilitate this transformation, including simple bases, Lewis acids, and organocatalysts. srce.hrresearchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield. Ferric chloride, for instance, has been reported as an efficient catalyst for thia-Michael additions, providing good yields in short reaction times at room temperature. srce.hr

| Catalyst System | Michael Acceptor Type | Key Features | Reference |

|---|---|---|---|

| Base-catalyzed (e.g., Triethylamine) | α,β-Unsaturated Aldehydes/Ketones | Classic method; generates thiolate for addition. | srce.hr |

| Ferric Chloride (FeCl₃) | α,β-Unsaturated Carbonyls | Efficient Lewis acid catalysis at room temperature. | srce.hr |

| Chiral Fe(II) Complexes | α,β-Unsaturated Oxazolidin-2-ones | Allows for asymmetric synthesis, yielding enantiomerically enriched products. | acs.org |

| Chiral Magnesium Complexes | α,β-Unsaturated Ketones | Cost-effective method for enantioselective C-S bond formation. | researchgate.net |

| Organocatalysts (e.g., Pepsin) | α,β-Unsaturated Aldehydes | Enables asymmetric synthesis under mild, often biocompatible, conditions. | srce.hr |

Reductive Coupling Approaches in Thioether Synthesis

Reductive coupling represents an alternative strategy for forming the C-S bond. These methods couple a thiol with a carbon electrophile that is generated in situ through a reductive process. While not as direct as Michael addition for this specific target, these approaches are valuable for synthesizing a broad range of thioethers.

One such method involves the base-promoted reductive coupling of tosylhydrazones with thiols. This metal-free procedure proceeds via the generation of a carbene intermediate from the tosylhydrazone, which then undergoes insertion into the S-H bond of the thiol. To apply this to the target molecule, a precursor such as 3-methyl-3-oxobutanal would first be converted to its corresponding tosylhydrazone. Subsequent reaction with thiophenol in the presence of a base like potassium carbonate would yield this compound.

Another approach is the indium-catalyzed reductive coupling of carboxylic acids with thiols. This method provides a direct route to thioethers from readily available starting materials. The adaptation of this method would require a precursor containing a carboxylic acid group at the appropriate position, which is then coupled with thiophenol.

Control of Stereochemistry in this compound Synthesis

The title compound, this compound, possesses a quaternary carbon at the C3 position. However, because two of the substituents on this carbon are identical methyl groups, the molecule is achiral and does not have a stereocenter.

Nevertheless, the synthesis of chiral analogues, where the two methyl groups are replaced by different substituents (e.g., a methyl and an ethyl group), introduces the challenge of controlling stereochemistry. The creation of such chiral quaternary carbon stereocenters is a significant area of synthetic chemistry. nih.gov

For these chiral analogues, asymmetric synthesis is required to produce a single enantiomer. The most effective strategy for achieving this is through an enantioselective thia-Michael addition. researchgate.netacs.org This is typically accomplished using a chiral catalyst that creates a chiral environment around the substrate.

Strategies for Enantioselective Synthesis:

Chiral Lewis Acid Catalysis: Chiral metal complexes, such as those involving Iron(II) or Magnesium(II), can coordinate to the α,β-unsaturated aldehyde, activating it for nucleophilic attack. researchgate.netacs.org The chiral ligands on the metal complex block one face of the molecule, directing the incoming thiol to attack from the opposite face, resulting in a highly enantiomerically enriched product. acs.org

Organocatalysis: Chiral organic molecules, such as derivatives of amino acids or cinchona alkaloids, can catalyze asymmetric Michael additions. mdpi.com For example, a chiral primary or secondary amine can react with the unsaturated aldehyde to form a transient chiral enamine or iminium ion, which then reacts stereoselectively with the thiol. mdpi.com

These catalytic asymmetric methods provide powerful tools for the synthesis of optically active β-thioaldehydes and their derivatives, which are valuable building blocks in medicinal and materials chemistry. nih.gov

Diastereoselective Synthetic Pathways

The diastereoselective synthesis of this compound and its analogues can be approached through the conjugate addition of a thiol to a chiral α,β-unsaturated aldehyde or by using a chiral auxiliary. While specific literature on the diastereoselective synthesis of this compound is limited, the principles can be extrapolated from studies on similar Michael additions.

One common strategy involves the use of chiral auxiliaries attached to the α,β-unsaturated carbonyl compound. These auxiliaries create a chiral environment that directs the incoming nucleophile (thiolate) to one face of the molecule, thereby inducing diastereoselectivity. For instance, α,β-unsaturated amides and lactams bearing chiral auxiliaries have been shown to undergo highly diastereoselective conjugate additions. Although this approach requires additional steps for the attachment and removal of the auxiliary, it is a reliable method for establishing the desired stereochemistry.

Another approach is the reaction of a prochiral α,β-unsaturated aldehyde with a chiral thiol. However, the stereocontrol in such reactions is often less efficient. A more common and effective method is the substrate-controlled diastereoselective addition to a chiral α,β-unsaturated aldehyde that already contains one or more stereocenters.

A plausible diastereoselective pathway to analogues of this compound could involve the conjugate addition of thiophenol to an α,β-unsaturated aldehyde bearing a chiral center at the α- or γ-position. The existing stereocenter would influence the trajectory of the incoming thiolate, leading to the preferential formation of one diastereomer. The level of diastereoselectivity would be dependent on the nature of the chiral substrate, the reaction conditions, and the catalyst employed.

For example, the reaction of thiophenol with a chiral β,β-disubstituted enal, catalyzed by a Lewis acid or a base, would likely proceed through a transition state where steric interactions are minimized, leading to a preferred diastereomer. The diastereomeric ratio would be influenced by the size of the substituents on the enal and the nature of the catalyst.

Table 1: Plausible Diastereoselective Conjugate Addition of Thiophenol to Chiral β,β-Disubstituted Enals

| Entry | Chiral Enal Substrate | Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-3,4-dimethyl-2-pentenal | Et3N | CH2Cl2 | 25 | >90:10 |

| 2 | (S)-3-methyl-3-phenyl-2-butenal | DBU | Toluene | 0 | >95:5 |

| 3 | (R)-3-methyl-4-phenyl-2-pentenal | TiCl4 | CH2Cl2 | -78 | 85:15 |

Note: This table is illustrative and based on general principles of diastereoselective Michael additions, as direct literature for these specific reactions is not available.

Enantioselective Approaches to Chiral Thioether Aldehydes

The most direct and atom-economical approach to chiral thioether aldehydes like this compound is the enantioselective conjugate addition of a thiol to a prochiral α,β-unsaturated aldehyde. Organocatalysis has emerged as a powerful tool for this transformation, with chiral amines and bifunctional catalysts, such as those derived from cinchona alkaloids, demonstrating high efficacy.

The key strategy involves the activation of the α,β-unsaturated aldehyde by the chiral catalyst to form a reactive intermediate, which then undergoes a stereocontrolled attack by the thiol. For example, a chiral secondary amine catalyst can react with an enal to form a chiral iminium ion. This iminium ion activation lowers the LUMO of the enal, facilitating the nucleophilic attack of the thiol. The chiral environment created by the catalyst directs the thiol to one of the two enantiotopic faces of the double bond, leading to the formation of an enantioenriched product.

The conjugate addition of thiols to β,β-disubstituted α,β-unsaturated aldehydes, such as 3-methyl-2-butenal, is challenging due to the steric hindrance at the β-position. However, highly active and well-designed organocatalysts can overcome this steric barrier. Bifunctional catalysts, which possess both a Lewis basic site to activate the thiol and a Brønsted acidic site to activate the enal, are particularly effective. For instance, cinchona alkaloid-derived thiourea (B124793) or squaramide catalysts can simultaneously activate both reactants through hydrogen bonding, leading to a highly organized transition state and excellent enantioselectivity.

Table 2: Organocatalyzed Enantioselective Conjugate Addition of Thiols to Analogous β,β-Disubstituted Enals

| Entry | Thiol | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Thiophenol | (S)-Diphenylprolinol silyl ether (10) | Toluene | 25 | 92 | 95 |

| 2 | 4-Methoxythiophenol | Cinchona-thiourea (5) | CH2Cl2 | 0 | 95 | 98 |

| 3 | Benzyl mercaptan | Cinchona-squaramide (2) | Toluene | -20 | 88 | 97 |

| 4 | Thiophenol | Jørgensen-Hayashi catalyst (10) | Dioxane | 25 | 90 | 92 |

Note: This table presents plausible data for the reaction with 3-methyl-2-butenal based on results obtained with structurally similar α,β-unsaturated aldehydes and established organocatalytic methods.

Reaction Mechanisms and Pathways Involving 3 Methyl 3 Phenylthio Butanal

Mechanistic Elucidation of Formation Reactions

To understand the formation of 3-Methyl-3-(phenylthio)butanal, detailed studies on its synthesis would be required. The primary expected pathway is the conjugate addition of thiophenol to an appropriate precursor.

Reaction Pathways and Product Distribution

The specific outcomes of the synthesis of this compound would depend heavily on the experimental setup.

Investigation of Reactive Intermediates in this compound Transformations

The key reactive intermediate in the proposed formation of this compound is the enolate formed after the initial nucleophilic attack of the thiolate. The structure, stability, and subsequent protonation of this enolate are critical to the reaction's outcome. Computational studies and spectroscopic analysis under reaction conditions would be necessary to characterize this intermediate definitively. Such studies could elucidate the precise mechanism and identify factors that control the reaction's efficiency and selectivity. nih.gov Without targeted research, any description of reactive intermediates for this specific compound remains hypothetical.

Computational and Theoretical Studies of 3 Methyl 3 Phenylthio Butanal

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. Conformational analysis of 3-Methyl-3-(phenylthio)butanal involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies. Molecular modeling techniques, ranging from molecular mechanics to more advanced quantum mechanical methods, are employed for this purpose.

Detailed research into the conformational landscape of this compound would reveal the preferred orientations of the phenylthio and aldehyde groups relative to the chiral center at the third carbon. These studies are crucial for understanding how the molecule interacts with its environment and with other molecules. The interplay of steric and electronic effects governs the population of different conformational states.

Interactive Data Table: Calculated Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (C2-C3-S-Cphenyl) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.25 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not widely available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic structure is directly linked to the molecule's reactivity. For instance, the location of the highest occupied molecular orbital (HOMO) can indicate the site of electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) suggests the site for nucleophilic attack. Analysis of these frontier orbitals, along with calculated atomic charges, helps in predicting the chemical behavior of the compound.

Detailed Research Findings:

Frontier Molecular Orbitals: The HOMO is often localized on the sulfur atom and the phenyl ring, indicating their nucleophilic character. The LUMO is typically centered on the carbonyl carbon of the aldehyde group, highlighting its electrophilic nature.

Electrostatic Potential: The molecular electrostatic potential (MEP) map would likely show a region of negative potential around the oxygen atom of the carbonyl group and the sulfur atom, while the carbonyl carbon and the aldehydic proton would exhibit positive potential.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve simulating its behavior in various reactions, such as oxidation, reduction, or aldol-type condensations. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products.

The calculation of activation energies, which is the energy difference between the reactants and the transition state, allows for the prediction of reaction rates. These simulations can also provide insights into the stereoselectivity of reactions involving the chiral center of the molecule. Theoretical studies on related organosulfur compounds have demonstrated the power of these methods in understanding complex reaction pathways.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack on carbonyl | TS1 | 15.8 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not widely available.

Synthetic Utility and Chemical Transformations of 3 Methyl 3 Phenylthio Butanal

Utilization as a Versatile Organic Building Block

3-Methyl-3-(phenylthio)butanal is a bifunctional organic compound that holds potential as a versatile building block in organic synthesis. Its structure incorporates both an aldehyde moiety and a tertiary carbon center bearing a phenylthio group. This combination of functional groups allows for a range of chemical transformations at different sites within the molecule, making it a useful precursor for the synthesis of more complex structures. The aldehyde group serves as a reactive handle for chain extension and the introduction of various functionalities, while the phenylthio group can be used to direct further reactions or be transformed itself.

The strategic placement of the sulfur atom at the β-position relative to the aldehyde group influences the reactivity of the molecule. It can participate in chelation-controlled reactions and can be used to stabilize adjacent carbanions, facilitating carbon-carbon bond formation. While specific studies on this compound as a building block are not extensively documented, the utility of related α- and β-thioaldehydes in synthesis is well-established, suggesting analogous applications for this compound. researchgate.netrsc.org For instance, α-phenylthioaldehydes are utilized as precursors for the generation of synthetically valuable acyl azolium and azolium enolate intermediates. rsc.orgnih.govst-andrews.ac.uk

Functionalization and Derivatization Reactions

The presence of two distinct functional groups in this compound allows for selective transformations, enabling the synthesis of a variety of derivatives.

The aldehyde group in this compound is susceptible to a wide array of chemical reactions common to aldehydes. These transformations allow for the elongation of the carbon chain and the introduction of new functional groups. Due to the electron-poor nature of the carbonyl carbon, the aldehyde is a prime target for nucleophilic attack. jackwestin.com

Key transformations of the aldehyde moiety include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-methyl-3-(phenylthio)butanoic acid, using various oxidizing agents.

Reduction: Reduction of the aldehyde yields the primary alcohol, 3-methyl-3-(phenylthio)butan-1-ol. This can be achieved using hydride reagents such as sodium borohydride or lithium aluminum hydride. libretexts.orgorganic-synthesis.com

Nucleophilic Addition: The aldehyde can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols. For example, reaction with vinyl lithium can be used to synthesize vinyl alcohols. lookchem.com

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene, allowing for the extension of the carbon skeleton.

Aldol (B89426) and Claisen-Schmidt Condensations: The aldehyde can participate in aldol reactions, either as an electrophile or, after deprotonation at the α-carbon, as a nucleophile, to form β-hydroxy aldehydes. The Claisen-Schmidt reaction involves the condensation of an aldehyde with a ketone. jackwestin.com

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines can lead to the formation of enamines. libretexts.orgyoutube.com

Acetal and Thioacetal Formation: The aldehyde can be protected as an acetal or thioacetal by reaction with alcohols or thiols, respectively, under acidic conditions. This is a common strategy to mask the reactivity of the aldehyde during transformations at other parts of the molecule. youtube.com

Table 1: Potential Transformations of the Aldehyde Moiety in this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | Carboxylic Acid |

| Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O | Primary Alcohol |

| Nucleophilic Addition | R-MgBr, Et₂O or R-Li, Et₂O | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene |

| Acetal Formation | R'OH (2 equiv.), H⁺ catalyst | Acetal |

| Thioacetal Formation | R'SH (2 equiv.), H⁺ catalyst | Thioacetal |

| Imine Formation | R'NH₂, H⁺ catalyst | Imine |

The phenylthio group in this compound also offers opportunities for functionalization, which can be used to introduce new reactive sites or to modify the electronic properties of the molecule.

Common modifications of the phenylthio group include:

Oxidation to Sulfoxide and Sulfone: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones are valuable synthetic intermediates, for example, in elimination reactions to form alkenes.

Cleavage of the Carbon-Sulfur Bond: The phenylthio group can be removed under reductive conditions, for instance, using Raney nickel, to yield the corresponding alkane.

Alkylation to form Sulfonium Salts: The thioether can act as a nucleophile and be alkylated to form a sulfonium salt. These salts can be used in subsequent cross-coupling reactions. researchgate.net

The modification of thioether groups is a well-established strategy in the functionalization of peptides and proteins, highlighting the versatility of this functional group. nih.gov

Table 2: Potential Modifications of the Phenylthio Group in this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation to Sulfoxide | H₂O₂ or m-CPBA (1 equiv.) | Sulfoxide |

| Oxidation to Sulfone | m-CPBA (2 equiv.) or KMnO₄ | Sulfone |

| Reductive Desulfurization | Raney Ni, EtOH | Alkane |

| Alkylation | R'-X (e.g., CH₃I) | Sulfonium Salt |

Role in the Synthesis of Complex Molecular Architectures

The bifunctional nature of this compound makes it a potentially valuable precursor for the synthesis of more complex molecules, including those with biological relevance.

While direct applications of this compound in the synthesis of biologically active compounds are not prominently reported, the functionalities it possesses are found in numerous bioactive molecules. For instance, sulfur-containing heterocycles are prevalent in many pharmaceuticals. The combination of an aldehyde and a thioether allows for a variety of cyclization strategies to construct such heterocyclic frameworks. β-Ketothioamides, which share some structural similarities, are known to be excellent precursors for a variety of heterocyclic systems with biological importance. chim.it

The aldehyde functionality can be used to build carbon-carbon bonds through reactions like the aldol condensation, which is a key step in the synthesis of many natural products. The phenylthio group can be used to direct stereochemistry or can be eliminated to introduce unsaturation, further increasing the molecular complexity. The ability to perform sequential and selective reactions on the two functional groups allows for a stepwise construction of intricate molecular architectures.

Catalytic Strategies in the Synthesis and Reactions of 3 Methyl 3 Phenylthio Butanal

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. For the synthesis of 3-Methyl-3-(phenylthio)butanal, organocatalytic approaches can be envisioned, primarily through the conjugate addition of thiophenol to an α,β-unsaturated aldehyde precursor like 3-methyl-2-butenal (B57294). Chiral amines and thioureas are prominent classes of organocatalysts capable of promoting such transformations with high enantioselectivity.

The mechanism of these reactions often involves the formation of a reactive enamine intermediate from the aldehyde and the organocatalyst. This activation facilitates the nucleophilic attack of the thiol. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, can activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. For instance, a thiourea-based catalyst can activate the nitroalkene through hydrogen bonding, while the basic moiety of the catalyst deprotonates the thiol, enhancing its nucleophilicity. While direct studies on this compound are not extensively documented, analogous reactions provide a strong basis for the application of these methodologies.

Table 1: Representative Organocatalysts for Asymmetric Michael Additions

| Catalyst Type | Example Catalyst | Activating Group(s) | Typical Substrates |

| Amino Acid Derivatives | Proline and its derivatives | Secondary amine | Aldehydes, Ketones |

| Cinchona Alkaloids | Cinchona alkaloid-derived urea | Thiourea (B124793), Quinuclidine | α,β-Unsaturated ketones, Nitroalkenes |

| Primary Amine-Thiourea | (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Primary amine, Thiourea | α,β-Unsaturated nitroalkenes |

This table is illustrative of organocatalysts used in similar transformations and is not based on the direct synthesis of this compound.

Detailed research on related compounds has demonstrated the utility of dipeptide-based organocatalysts in the asymmetric Michael addition of aldehydes to various acceptors under solvent-free conditions, showcasing the potential for green and efficient synthesis.

Metal-Catalyzed Transformations

Metal catalysts offer a broad spectrum of reactivity for the synthesis and transformation of sulfur-containing compounds. The synthesis of this compound can be approached through metal-catalyzed conjugate addition reactions. Transition metals such as nickel, copper, and rhodium are known to catalyze the addition of thiols to unsaturated systems.

For instance, chiral nickel(II) complexes have been successfully employed in the direct and stereodivergent Michael additions of thioimides to α,β-unsaturated aldehydes. nih.gov This methodology allows for remarkable control over regio-, diastereo-, and enantioselectivity, providing access to any of the four potential stereoisomers by selecting the appropriate chiral ligand. nih.gov Such a strategy could be adapted for the synthesis of chiral this compound.

Furthermore, metal-catalyzed reactions can be involved in the transformation of the aldehyde functionality in this compound. For example, rhodium complexes are known to catalyze the hydrogenation of unsaturated aldehydes to saturated aldehydes. unibo.it While the primary focus would be on the synthesis, subsequent functionalization of the aldehyde group under metal catalysis represents an important area of its chemistry.

Table 2: Metal Catalysts in Thia-Michael Additions and Related Transformations

| Metal | Ligand/Precursor | Reaction Type | Potential Application |

| Nickel(II) | Chiral diphosphines (e.g., BINAP) | Asymmetric Michael Addition | Enantioselective synthesis of this compound |

| Copper(I) | Nanoparticles | Thia-Michael Addition | Synthesis of β-thio carbonyl compounds |

| Rhodium(I) | Tris(triphenylphosphine)chlororhodium | Hydrogenation of C=C bonds | Selective reduction of unsaturated precursors |

| Ferric Chloride | FeCl₃ | Thia-Michael Addition | Rapid synthesis of β-thio carbonyl compounds nih.gov |

This table is based on established metal-catalyzed reactions for analogous compounds.

Applications of Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis play significant roles in the synthesis of sulfur-containing organic molecules. A key advantage of heterogeneous catalysis is the ease of catalyst recovery and recycling, which aligns with the principles of green chemistry.

A notable example of a heterogeneous catalyst applicable to the synthesis of this compound is Amberlyst® A21. This basic ion-exchange resin has been effectively used as a recyclable catalyst for thia-Michael reactions between thiols and various Michael acceptors under solvent-free conditions. encyclopedia.pubmdpi.com This approach offers high yields and an environmentally friendly process due to the elimination of solvent and the reusability of the catalyst. encyclopedia.pubmdpi.com The synthesis could proceed by reacting thiophenol with 3-methyl-2-butenal in the presence of Amberlyst® A21.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides high activity and selectivity. Many of the metal-catalyzed transformations discussed in the previous section, such as those involving chiral nickel or rhodium complexes, are examples of homogeneous catalysis. While catalyst separation can be more challenging compared to heterogeneous systems, the high efficiency and mild reaction conditions often make it a preferred method, particularly for the synthesis of fine chemicals and pharmaceuticals.

Sustainable Catalysis and Green Chemistry Principles in Synthesis

The synthesis of this compound can be designed to adhere to the principles of green chemistry, focusing on sustainability and minimizing environmental impact. Key principles include atom economy, the use of safer solvents, and energy efficiency. chiralen.com

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a crucial metric for green synthesis. Addition reactions, such as the conjugate addition of thiophenol to 3-methyl-2-butenal, are inherently atom-economical as all atoms of the reactants are incorporated into the product. This is in contrast to substitution or elimination reactions which generate byproducts.

Sustainable Solvents and Catalysts: The choice of solvent has a significant impact on the environmental footprint of a synthetic process. Utilizing green solvents such as water, supercritical fluids, or deep eutectic solvents can significantly improve the sustainability of the synthesis. For instance, organocatalytic Michael additions have been successfully carried out in aqueous media. nih.gov Furthermore, the use of recyclable heterogeneous catalysts like Amberlyst® A21 or biocatalysts contributes to a greener process by reducing waste and allowing for catalyst reuse. encyclopedia.pubmdpi.com

Energy Efficiency: Employing catalytic methods, which lower the activation energy of a reaction, is more energy-efficient than stoichiometric approaches that may require harsh reaction conditions. chiralen.com Microwave-assisted synthesis is another green chemistry approach that can accelerate reactions, leading to reduced energy consumption and shorter reaction times. chiralen.com

By integrating these principles, the synthesis of this compound can be achieved through pathways that are not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Methyl-3-(phenylthio)butanal, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The phenyl group would likely exhibit complex multiplets in the aromatic region (approximately δ 7.0-7.5 ppm). The aldehydic proton, being deshielded, would appear as a characteristic triplet at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm. The methylene (B1212753) (CH₂) protons adjacent to the aldehyde would likely present as a doublet of doublets or a more complex multiplet due to coupling with the aldehydic proton and the absence of adjacent protons on the quaternary carbon. The two methyl (CH₃) groups attached to the same quaternary carbon are chemically equivalent and would therefore be expected to produce a single, sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The aldehydic carbonyl carbon would be the most downfield signal, typically appearing around δ 200 ppm. The carbons of the phenyl ring would generate several signals in the δ 125-145 ppm range. The quaternary carbon atom bonded to the sulfur and the two methyl groups would have a characteristic chemical shift, and the two equivalent methyl carbons would produce a single signal at a higher field.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.0 | ~200 |

| Phenyl (C₆H₅) | 7.0 - 7.5 | 125 - 145 |

| Methylene (-CH₂-) | ~2.5 - 3.0 | ~40 - 50 |

| Quaternary Carbon (-C(CH₃)₂-) | - | ~45 - 55 |

| Methyl (-CH₃) | ~1.4 | ~25 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the aldehyde group (CHO) would result in a significant fragment. Cleavage of the carbon-sulfur bond would lead to fragments corresponding to the phenylthio group and the butanal moiety. The presence of these specific fragments would provide strong evidence for the proposed structure of the molecule.

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 194.08 | Molecular Ion |

| [M - CHO]⁺ | 165.07 | Loss of the aldehyde group |

| [C₆H₅S]⁺ | 109.01 | Phenylthio cation |

| [M - C₆H₅S]⁺ | 85.07 | Butanal fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

A strong, sharp absorption band around 1725 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. The C-H stretch of the aldehyde proton typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region, making it less diagnostic.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aldehyde (C=O) | ~1725 | Stretch |

| Aldehyde (C-H) | ~2720, ~2820 | Stretch |

| Aromatic (C-H) | >3000 | Stretch |

| Aromatic (C=C) | 1600 - 1450 | Stretch |

| Alkyl (C-H) | 2850 - 2960 | Stretch |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be an excellent method for purity analysis. A pure sample would exhibit a single peak in the gas chromatogram. The coupled mass spectrometer would provide the mass spectrum of the eluting peak, confirming its identity. The use of a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), could provide enhanced selectivity and sensitivity for this sulfur-containing compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would likely provide good separation of the target compound from any impurities. If the compound is chiral, chiral HPLC columns could be employed to separate enantiomers and determine the enantiomeric excess.

Q & A

Basic: What are the key physicochemical properties of 3-methyl-3-(phenylthio)butanal, and how do they influence experimental design?

Answer:

The compound’s predicted boiling point (288.8±23.0 °C) and density (1.05±0.1 g/cm³) are critical for designing purification and isolation protocols. For instance, distillation under reduced pressure is recommended to avoid thermal decomposition due to the high boiling point. Its density suggests immiscibility with aqueous phases, guiding solvent selection for liquid-liquid extraction. Stability studies should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation of the thioether group.

Basic: What spectroscopic techniques are suitable for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

- NMR (¹H/¹³C): Focus on the aldehyde proton (δ ~9-10 ppm) and the methyl groups adjacent to sulfur (δ ~1.5-2.5 ppm for CH₃). The phenylthio moiety will show aromatic protons (δ ~7.2-7.5 ppm).

- GC-MS: Use high-polarity columns (e.g., DB-WAX) to resolve aldehydes, referencing retention indices from similar compounds (e.g., 3-phenylphenol GC data ).

- IR: Confirm the aldehyde carbonyl stretch (~1720 cm⁻¹) and C-S bond (~650 cm⁻¹).

Contradiction Note: Predicted vs. experimental data discrepancies (e.g., density) require cross-validation with orthogonal methods like X-ray crystallography if available.

Advanced: How can reaction mechanisms involving this compound be probed under nucleophilic or electrophilic conditions?

Answer:

- Nucleophilic Attack: Monitor aldehyde reactivity using Grignard reagents. The thioether group may sterically hinder nucleophilic addition; compare kinetics with analogs lacking the phenylthio substituent.

- Electrophilic Substitution: Investigate para-directing effects of the phenylthio group in aromatic substitution reactions (e.g., nitration). Use DFT calculations to map electron density distributions, as done for methylthio analogs .

- Methodological Tip: Employ isotopic labeling (e.g., ¹³C-aldehyde) to track reaction pathways via NMR or MS.

Advanced: What safety protocols are recommended for handling this compound in fragrance-related research?

Answer:

While no direct safety data exists for this compound, the IFRA standards for structurally related aldehydes (e.g., 3-phenylbutanal) recommend:

- Exposure Limits: ≤0.1% in leave-on cosmetics due to sensitization risks .

- Handling: Use fume hoods and PPE (nitrile gloves, safety goggles) to mitigate aldehyde volatility and dermal absorption.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 8 weeks) to identify hazardous byproducts.

Advanced: How can computational methods optimize synthetic routes for this compound derivatives?

Answer:

- Retrosynthetic Analysis: Tools like CASynthon can propose pathways using thioether formation (e.g., thiol-aldehyde condensation).

- DFT Modeling: Calculate activation energies for key steps (e.g., thiophenol addition to α,β-unsaturated aldehydes) to identify rate-limiting stages .

- Solvent Optimization: COSMO-RS simulations can predict solvent effects on reaction yields, prioritizing low-polarity solvents (e.g., toluene) for aldehyde stability.

Basic: What are the storage requirements for this compound to ensure long-term stability?

Answer:

- Temperature: Store at 0–6°C in amber vials to prevent photodegradation of the thioether group .

- Inert Atmosphere: Use argon or nitrogen headspace to inhibit aldehyde oxidation.

- Moisture Control: Add molecular sieves (3Å) to avoid hydrate formation, which alters reactivity.

Advanced: How can researchers resolve contradictions between predicted and experimental physicochemical data for this compound?

Answer:

- Case Example: If experimental density deviates from predicted values (1.05±0.1 g/cm³ ), recalibrate using pycnometry or compare with structurally similar aldehydes (e.g., 3-(methylthio)butanal analogs ).

- Collaborative Approach: Cross-reference with databases like NIST Chemistry WebBook for validated measurements.

- Error Analysis: Quantify impurities (e.g., via GC ) that may skew experimental results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.